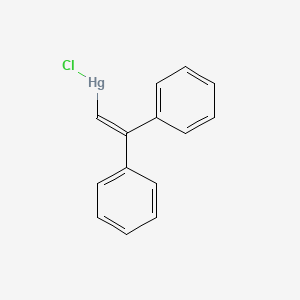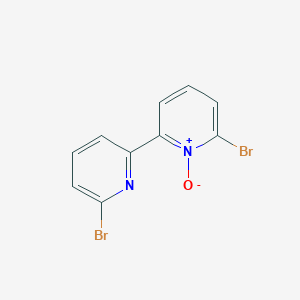
6,6'-Dibromo-2,2'-bipyridine-1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dibromo-2,2’-bipyridine-1-oxide is a chemical compound with the molecular formula C10H6Br2N2O. It is a derivative of bipyridine, where two bromine atoms are substituted at the 6 and 6’ positions, and an oxide group is attached to one of the nitrogen atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dibromo-2,2’-bipyridine-1-oxide typically involves the bromination of 2,2’-bipyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields 6,6’-Dibromo-2,2’-bipyridine, which is then oxidized to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dibromo-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled temperature and pH conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted bipyridine derivatives, which have applications in materials science and coordination chemistry .
Wissenschaftliche Forschungsanwendungen
6,6’-Dibromo-2,2’-bipyridine-1-oxide is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 6,6’-Dibromo-2,2’-bipyridine-1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s bromine atoms and oxide group play a crucial role in its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dibromo-2,2’-bipyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
6,6’-Dimethyl-2,2’-bipyridine: Substituted with methyl groups instead of bromine, leading to different chemical properties and applications.
2,2’-Bipyridine: The parent compound without any substitutions, used widely in coordination chemistry.
Uniqueness
6,6’-Dibromo-2,2’-bipyridine-1-oxide is unique due to the presence of both bromine atoms and the oxide group, which enhance its reactivity and versatility in forming complexes with metal ions. This makes it particularly valuable in research areas requiring specific coordination properties .
Eigenschaften
CAS-Nummer |
25373-71-1 |
|---|---|
Molekularformel |
C10H6Br2N2O |
Molekulargewicht |
329.97 g/mol |
IUPAC-Name |
2-bromo-6-(6-bromopyridin-2-yl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H6Br2N2O/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14(8)15/h1-6H |
InChI-Schlüssel |
GHHUTXBQXSOMCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)Br)C2=[N+](C(=CC=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



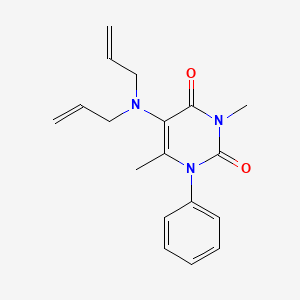
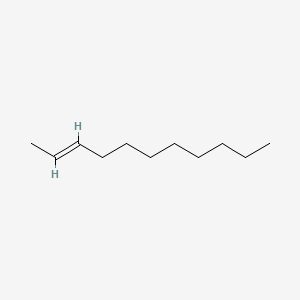
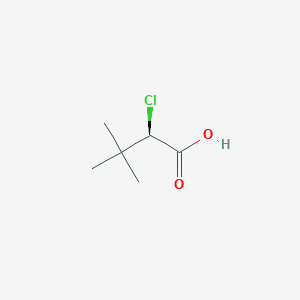

![1-Chloro-2-[(pent-3-en-2-yl)oxy]benzene](/img/structure/B14696072.png)
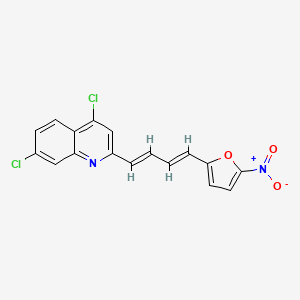
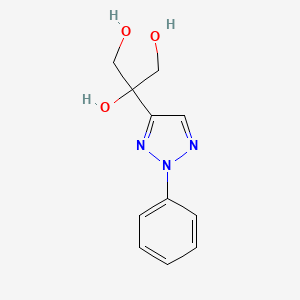
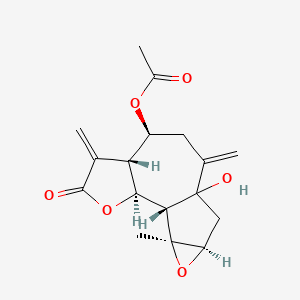
![Benzene, 1-[(4-chlorophenyl)thio]-2-nitro-4-(trifluoromethyl)-](/img/structure/B14696104.png)
![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
